Home > Products > Screening Compounds P22201 > 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea - 119506-63-7

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea

Catalog Number: EVT-2928808
CAS Number: 119506-63-7
Molecular Formula: C21H24N4O2
Molecular Weight: 364.449
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound appears to belong to a subset of benzodiazepines featuring a urea group at the 1 position and various substitutions on the phenyl ring at the 5 position. These structural features are commonly found in benzodiazepines exhibiting affinity for the cholecystokinin (CCK) receptors, particularly the CCK-B subtype [, , ].

Applications
  • Cholecystokinin (CCK) receptor antagonists: These compounds have shown promise in treating various disorders, including anxiety, panic disorders, and gastrointestinal disorders [, , , , ].
  • Gamma-secretase inhibitors: Some benzodiazepine derivatives have been explored for their potential in treating Alzheimer's disease due to their ability to inhibit gamma-secretase, an enzyme involved in amyloid-beta peptide production [, ].
Future Directions
  • Investigating novel therapeutic applications: Further exploration of the therapeutic potential of benzodiazepine derivatives in areas such as cancer, viral infections, and other neurological disorders could lead to new treatment options [, , ].

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide

    Compound Description: A potent gamma-secretase inhibitor with potential applications in Alzheimer's disease treatment. Exhibits excellent in vitro potency with an IC50 value of 0.06 nM [].

    Relevance: This compound shares the core benzodiazepine structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea, specifically the 2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl moiety. The presence of this shared core structure suggests potential similarities in their binding affinities and pharmacological profiles, although they target different therapeutic targets.

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

    Compound Description: A highly potent and selective gastrin/CCK-B receptor antagonist. Demonstrates significant antisecretory and antiulcer activities in rats, making it a potential therapeutic agent for peptic ulcer disease [, ]. Exhibits a Ki value of 0.068 nM for gastrin/CCK-B receptors in the brain, indicating high binding affinity [].

    Relevance: YM022 shares a close structural resemblance to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea, both featuring a 1,4-benzodiazepine-2-one core with substitutions at the 1 and 3 positions. The structural similarities between YM022 and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea suggest they might belong to the same chemical class or category. ,

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide-[carboxyl-14C]

    Compound Description: A CCK-A receptor antagonist studied for its pharmacological properties [].

    Relevance: This compound shares the core structure of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea, with a benzamide substituent at the 3-position of the benzodiazepine ring instead of a urea substituent. This difference highlights the versatility of the benzodiazepine scaffold in accommodating various substituents to achieve desired pharmacological activities.

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H 1,4-benzodiazepin-3-yl)-benzamide

    Compound Description: A benzodiazepine CCK antagonist synthesized and studied for its potential as a pharmacological tool [].

    Relevance: This compound is structurally very similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea, differing only in the substitution at the 3-position of the benzodiazepine ring. This close structural relationship suggests potential similarities in their binding affinities and pharmacological activities.

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-[14C]methyl-benzamide

    Compound Description: Another benzodiazepine CCK antagonist structurally related to the previous compound. It has been synthesized and studied for its pharmacological potential [].

    Relevance: This compound shares a similar core structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea. The key distinction lies in the additional methyl group attached to the benzamide substituent at the 3-position of the benzodiazepine ring. This subtle modification highlights how even minor structural changes can impact the pharmacological profiles of these compounds.

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

    Compound Description: A potent and orally active gastrin/CCK-B receptor antagonist. Demonstrated potent dose-dependent inhibitory effects on pentagastrin-induced gastric acid secretion in both rats and dogs. YF476 exhibits excellent oral bioavailability and is currently under clinical investigation for treating gastroesophageal reflux disease (GORD) [, ].

    Relevance: This compound belongs to the same class of gastrin/CCK-B receptor antagonists as YM022 and shares the 1,4-benzodiazepin-2-one core structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea, although it features a pyridyl group at the 5-position instead of a phenyl group. ,

N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2 carboxamide-[14C-carboxy]

    Compound Description: A CCK-A receptor antagonist investigated for its pharmacological properties. []

    Relevance: This compound shares the core structure of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea, with a chlorine atom at the 7-position and a thiophene-2-carboxamide substituent at the 3-position of the benzodiazepine ring.

(S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)-urea (RSV-604)

    Compound Description: A potent anti-RSV (Respiratory Syncytial Virus) compound identified as a clinical candidate. Exhibits potent antiviral activity and possesses a favorable pharmacokinetic profile. []

    Relevance: This compound shares the 2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl core structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea. The presence of a urea substituent at the 3-position in both compounds further highlights the structural similarities within this series of benzodiazepine derivatives.

3S(-)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4- benzodiazepine-3-yl)-1H-indole-2-carboxamide (L-364,718)

    Compound Description: A highly potent and selective peripheral CCK receptor antagonist. L-364,718 exhibits a very high affinity for both pancreatic (IC50, 81 pM) and gallbladder (IC50, 45 pM) CCK receptors. It has been instrumental in investigating the physiological and pharmacological actions of CCK, and its potential role in gastrointestinal disorders [, ].

    Relevance: L-364,718 shares the 2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4- benzodiazepine-3-yl core structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea, emphasizing the significance of this scaffold in developing CCK receptor antagonists. ,

(S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (Compound 9)

    Compound Description: A high-affinity selective antagonist for CCK1 receptors. Demonstrated superior in vitro binding to CCK1 receptor-expressing tumors compared to peptidic CCK agonists [].

    Relevance: Compound 9 exhibits structural similarity to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea, with a key difference being the iodophenyl group at the urea nitrogen instead of a tert-butyl group. This difference in substitution patterns on the urea moiety highlights the structure-activity relationship studies conducted within this series of compounds.

Properties

CAS Number

119506-63-7

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(tert-butyl)urea

IUPAC Name

1-tert-butyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C21H24N4O2

Molecular Weight

364.449

InChI

InChI=1S/C21H24N4O2/c1-21(2,3)24-20(27)23-18-19(26)25(4)16-13-9-8-12-15(16)17(22-18)14-10-6-5-7-11-14/h5-13,18H,1-4H3,(H2,23,24,27)

InChI Key

APZXXGGVYQTMLV-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.